Comparison of Calculated Lipophilicity and Permeability Determinants vs. Indoramin
The target compound demonstrates a quantifiably lower predicted lipophilicity (XLogP3 = 3.8) compared to the well-known comparator Indoramin (XLogP3 = 4.1) [1][2]. This is accompanied by a higher hydrogen bond acceptor count (3 vs. 2), indicating a fundamentally different profile for membrane permeation and efflux pump susceptibility [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 3.8; HBA = 3 |
| Comparator Or Baseline | Indoramin: XLogP3 = 4.1; HBA = 2 |
| Quantified Difference | Δ XLogP3 = -0.3; Δ HBA = +1 |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2021.05.07) and Cactvs 3.4.8.18. |
Why This Matters
For teams developing peripherally selective agents or those aiming to minimize CNS side effects, this quantifiable reduction in logP and increase in H-bond acceptor count provides a measurable, built-in advantage that Indoramin, with its higher logP and CNS penetration data [3], cannot offer.
- [1] PubChem. Ethyl 4-[3-(1H-indol-1-yl)benzamido]piperidine-1-carboxylate. PubChem CID 49677162. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
- [2] PubChem. Indoramin. PubChem CID 33625. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
- [3] Fonquerna, S., et al. Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. J Med Chem. 2004 Dec 2;47(25):6326-37. doi: 10.1021/jm0498203. View Source
